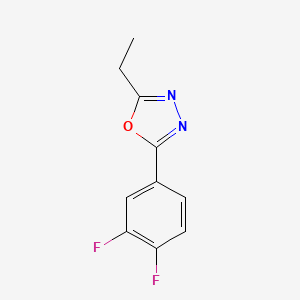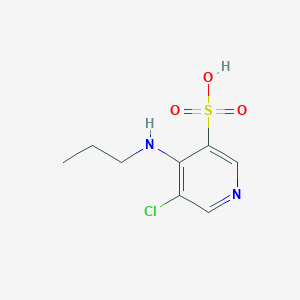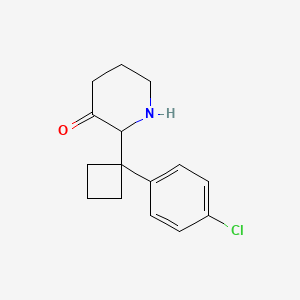
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate: is a chemical compound that features a sodium ion, a picolinate moiety, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The picolinate moiety is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate moiety.
Reduction: Reduction reactions can be performed on the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, especially at the picolinate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further reactions . The picolinate moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-(hydroxymethyl)benzylcarbamate
- tert-Butyl 3-ethynylbenzylcarbamate
Uniqueness: Sodium 4-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its combination of a Boc-protected amino group and a picolinate moiety. This combination provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15N2NaO4 |
|---|---|
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
sodium;4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16;/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Clave InChI |
KZIOOPXEQLYZOP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)







![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)


![11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B11814522.png)
